Cas no 55809-45-5 (N-methyl-5-phenyl-1,2-oxazol-3-amine)
N-methyl-5-phenyl-1,2-oxazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-8140671
- 55809-45-5
- SCHEMBL23221303
- N-methyl-5-phenyl-1,2-oxazol-3-amine
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- MDL: MFCD20669966
- Inchi: 1S/C10H10N2O/c1-11-10-7-9(13-12-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)
- InChI Key: DRFVKYHHPROEON-UHFFFAOYSA-N
- SMILES: O1C(=CC(=N1)NC)C1C=CC=CC=1
Computed Properties
- Exact Mass: 174.079312947g/mol
- Monoisotopic Mass: 174.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 38.1Ų
N-methyl-5-phenyl-1,2-oxazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8140671-0.05g |
N-methyl-5-phenyl-1,2-oxazol-3-amine |
55809-45-5 | 95.0% | 0.05g |
$480.0 | 2025-03-21 | |
| Enamine | EN300-8140671-0.1g |
N-methyl-5-phenyl-1,2-oxazol-3-amine |
55809-45-5 | 95.0% | 0.1g |
$502.0 | 2025-03-21 | |
| Enamine | EN300-8140671-0.25g |
N-methyl-5-phenyl-1,2-oxazol-3-amine |
55809-45-5 | 95.0% | 0.25g |
$525.0 | 2025-03-21 | |
| Enamine | EN300-8140671-0.5g |
N-methyl-5-phenyl-1,2-oxazol-3-amine |
55809-45-5 | 95.0% | 0.5g |
$548.0 | 2025-03-21 | |
| Enamine | EN300-8140671-1.0g |
N-methyl-5-phenyl-1,2-oxazol-3-amine |
55809-45-5 | 95.0% | 1.0g |
$571.0 | 2025-03-21 | |
| Enamine | EN300-8140671-2.5g |
N-methyl-5-phenyl-1,2-oxazol-3-amine |
55809-45-5 | 95.0% | 2.5g |
$1118.0 | 2025-03-21 | |
| Enamine | EN300-8140671-5.0g |
N-methyl-5-phenyl-1,2-oxazol-3-amine |
55809-45-5 | 95.0% | 5.0g |
$1654.0 | 2025-03-21 | |
| Enamine | EN300-8140671-10.0g |
N-methyl-5-phenyl-1,2-oxazol-3-amine |
55809-45-5 | 95.0% | 10.0g |
$2454.0 | 2025-03-21 | |
| Enamine | EN300-8140671-1g |
N-methyl-5-phenyl-1,2-oxazol-3-amine |
55809-45-5 | 1g |
$571.0 | 2023-09-02 | ||
| Enamine | EN300-8140671-5g |
N-methyl-5-phenyl-1,2-oxazol-3-amine |
55809-45-5 | 5g |
$1654.0 | 2023-09-02 |
N-methyl-5-phenyl-1,2-oxazol-3-amine Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on N-methyl-5-phenyl-1,2-oxazol-3-amine
Introduction to N-methyl-5-phenyl-1,2-oxazol-3-amine (CAS No. 55809-45-5)
N-methyl-5-phenyl-1,2-oxazol-3-amine, a compound with the chemical identifier CAS No. 55809-45-5, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound belongs to the oxazole class of heterocycles, which are known for their broad spectrum of biological activities and utility in drug development.
The structural framework of N-methyl-5-phenyl-1,2-oxazol-3-amine consists of an oxazole ring substituted with a phenyl group at the 5-position and an amine group at the 3-position, further modified by a methyl group at the nitrogen atom. This specific arrangement of functional groups imparts distinct chemical reactivity and biological interactions, making it a valuable scaffold for designing novel therapeutic agents.
In recent years, there has been a surge in research focused on developing new heterocyclic compounds with enhanced pharmacological properties. The oxazole core is particularly noteworthy due to its presence in numerous bioactive molecules, including antiviral, antibacterial, and anticancer agents. The introduction of substituents such as the phenyl group and methyl amine moiety in N-methyl-5-phenyl-1,2-oxazol-3-amine enhances its potential as a pharmacophore.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The oxazole ring can participate in various chemical transformations, including nucleophilic substitution reactions, which allow for further derivatization and optimization of its biological activity. Additionally, the presence of both electron-donating and electron-withdrawing groups facilitates fine-tuning of the molecule's physicochemical properties, such as solubility and metabolic stability.
Recent studies have highlighted the importance of oxazole derivatives in addressing unmet medical needs. For instance, modifications of the oxazole scaffold have led to the discovery of compounds with improved efficacy against certain diseases. The work by several research groups has demonstrated that incorporating phenyl and amine functionalities can enhance binding affinity to biological targets, thereby increasing therapeutic potency.
The synthesis of N-methyl-5-phenyl-1,2-oxazol-3-amine involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the formation of the oxazole ring through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the phenyl group and methyl amine moiety at strategic positions within the ring system. These synthetic strategies highlight the compound's accessibility while maintaining high purity standards essential for pharmaceutical applications.
The pharmacological profile of N-methyl-5-phenyl-1,2-oxazol-3-amine is an area of active investigation. Preliminary studies suggest that this compound exhibits promising interactions with various biological targets, including enzymes and receptors involved in disease pathways. For example, its structural motif may allow it to modulate enzyme activity or interfere with signaling cascades relevant to conditions such as inflammation or neurodegeneration.
In conclusion, N-methyl-5-phenyl-1,2-oxazol-3-am ine (CAS No. 55809 -45 -5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reported biological activities make it a compelling candidate for further exploration in drug discovery programs. As our understanding of heterocyclic chemistry continues to evolve, compounds like this one will undoubtedly play a crucial role in developing innovative therapies for diverse medical conditions.
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